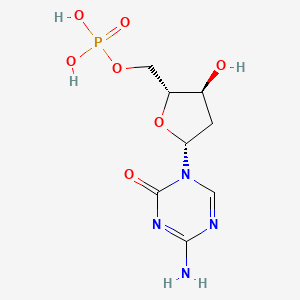

5-Aza-2'-deoxy Cytidine 5'-Monophosphate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHZISUSXMJEPR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985225 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-55-5 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Pharmacology of 5-Aza-2'-deoxycytidine 5'-Monophosphate: From Metabolic Activation to Epigenetic Remodeling

Executive Summary

This technical guide delineates the mechanism of action (MoA) of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) , the critical bio-active intermediate of the epigenetic modulator Decitabine. While often discussed in the context of its parent nucleoside, 5-Aza-dCMP represents the metabolic pivot point determining therapeutic efficacy versus resistance.

This guide is structured for researchers requiring a granular understanding of:

-

The Metabolic Gateway: Why Deoxycytidine Kinase (dCK) kinetics define the rate-limiting generation of 5-Aza-dCMP.

-

The Divergent Fates: The competition between anabolic phosphorylation (leading to DNA incorporation) and catabolic deamination (via dCMP deaminase).

-

The Terminal Mechanism: The precise chemical trapping of DNA Methyltransferase 1 (DNMT1) by the downstream triphosphate metabolite.

Molecular Identity and Metabolic Activation

5-Aza-dCMP does not exist as a stable extracellular drug; it is generated intracellularly. Its accumulation is the primary determinant of pharmacological activity.

The Rate-Limiting Step: Deoxycytidine Kinase (dCK)

Upon cellular entry via Equilibrative Nucleoside Transporters (hENT1), Decitabine is phosphorylated by dCK. This reaction is the rate-limiting step in the activation pathway.[1]

-

Substrate Specificity: dCK has a lower affinity for Decitabine compared to the natural substrate deoxycytidine (dC), necessitating high intracellular ratios of Drug:dC for effective phosphorylation.

-

Clinical Implication: Downregulation or mutation of DCK is the primary mechanism of acquired resistance in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

The Metabolic Bifurcation

Once formed, 5-Aza-dCMP faces two competing enzymatic pathways. This "tug-of-war" dictates the concentration of the active triphosphate available for DNA incorporation.

Pathway A: Activation (Anabolic)

-

Enzyme: Pyrimidine Nucleoside Monophosphate Kinase (UMP/CMP Kinase).

-

Reaction: 5-Aza-dCMP

5-Aza-dCDP -

Outcome: The triphosphate form is a substrate for DNA Polymerase

and

Pathway B: Inactivation (Catabolic)

-

Enzyme: dCMP Deaminase (DCTD).

-

Reaction: 5-Aza-dCMP

5-Aza-dUMP. -

Mechanistic Nuance: 5-Aza-dCMP is not only a substrate for DCTD but also an allosteric regulator . At low concentrations, it can induce the R-form (active state) of the enzyme, potentially accelerating its own deamination or that of natural dCMP, disrupting nucleotide pools.

Visualization: The Metabolic Pivot

Caption: The metabolic fate of 5-Aza-dCMP. The molecule sits at a critical junction between activation (Kinase path) and inactivation (Deaminase path).

The Core Mechanism: Covalent DNMT1 Trapping

The therapeutic efficacy of the 5-Aza-dCMP lineage relies on a "suicide inhibition" mechanism targeting DNA Methyltransferase 1 (DNMT1).

The Chemical Trap

Under normal conditions, DNMT1 transfers a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine.[3] This reaction involves a transient covalent intermediate.[4][5]

-

Nucleophilic Attack: The thiolate anion of the catalytic Cysteine residue (Cys1226 in human DNMT1) attacks the C6 position of the cytosine ring.[3]

-

The Blockade: In 5-Aza-cytosine, the Carbon at position 5 is replaced by Nitrogen (N5).[2] This substitution alters the electron distribution of the ring.

-

Failure of

-Elimination: Normally, proton abstraction at C5 allows the release of the enzyme. The presence of N5 prevents this abstraction. The covalent bond between the DNMT1 cysteine and the DNA-incorporated 5-Aza-dC ring becomes permanent.

Consequences of Trapping

-

DNMT1 Depletion: The covalently bound DNMT1 is recognized as a DNA-protein crosslink (DPC).[6] This triggers the recruitment of the proteasome, leading to the degradation of the enzyme.

-

Passive Demethylation: With DNMT1 depleted, methylation patterns are not maintained during subsequent rounds of DNA replication, leading to global hypomethylation.[7]

-

DNA Damage Response: The bulky protein adducts stall replication forks, activating the ATR-Chk1 DNA damage signaling pathway, which can induce apoptosis in quiescent cancer cells.

Visualization: The Suicide Inhibition Complex

Caption: The mechanistic failure of beta-elimination due to the N5 substitution results in irreversible DNMT1 trapping.

Experimental Protocols: Validating the Mechanism

To confirm the activity of 5-Aza-dCMP metabolites in your system, the following protocols assess both the physical trapping of DNMT1 and the functional outcome (demethylation).

Protocol A: Detection of DNMT1-DNA Adducts (Chromatin Fractionation)

Purpose: To quantify the amount of DNMT1 covalently trapped on DNA, distinguishing it from the soluble nuclear pool.

Reagents:

-

CSK Buffer: 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.

-

Benzonase Nuclease.

Workflow:

-

Treatment: Treat cells with 5-Aza-dC (0.1 - 1.0

M) for 24 hours. -

Lysis (Soluble Fraction): Resuspend cell pellet in ice-cold CSK buffer containing protease inhibitors. Incubate 10 min on ice.

-

Separation: Centrifuge at 1,500 x g for 5 min. Supernatant = Soluble Fraction (unbound DNMT1).

-

Wash: Wash the pellet twice with CSK buffer to remove non-covalently bound proteins.

-

Chromatin Release: Resuspend pellet in lysis buffer with Benzonase (50 U/mL) and incubate at 37°C for 30 min to digest DNA and release the adducts.

-

Analysis: Perform Western Blot on both fractions using anti-DNMT1 antibody.

-

Positive Result: A significant shift of DNMT1 signal from the Soluble fraction to the Chromatin/Pellet fraction compared to untreated controls.

-

Protocol B: LINE-1 Pyrosequencing (Global Methylation Surrogate)

Purpose: To assess the functional consequence of DNMT1 depletion.

Rationale: LINE-1 retrotransposons comprise ~17% of the human genome and are heavily methylated. They serve as a robust surrogate marker for global genomic methylation changes.

Data Summary Table: Expected Responses

| Parameter | Untreated Control | 5-Aza-dC Treated (Sensitive) | 5-Aza-dC Treated (Resistant) |

| DNMT1 (Soluble) | High | Low / Absent | High |

| DNMT1 (Chromatin) | Low | High (Trapped) | Low |

| LINE-1 Methylation | > 70% | < 40% | > 65% |

| Baseline | Elevated (S-phase dependent) | Baseline |

References

-

Schermelleh, L. et al. (2005). "Trapped in action: direct visualization of DNA methyltransferase activity in living cells." Nature Methods. Link

-

Stresemann, C. & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link

-

Christman, J.K. (2002). "5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. Link

-

Momparler, R.L. (2005).[8] "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. Link

-

Petry, S.R. et al. (2012). "Damage to the DNA methylation machinery in 5-aza-2'-deoxycytidine-treated cells." Epigenetics. Link

Sources

- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aza-2′-deoxycytidine - LKT Labs [lktlabs.com]

Technical Whitepaper: 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP)

The Critical Intermediate in Epigenetic Modulation

Executive Summary

5-Aza-2'-deoxycytidine 5'-monophosphate (5-Aza-dCMP) represents the pivotal "gatekeeper" metabolite in the pharmacological activation of the epigenetic drug Decitabine (5-Aza-2'-deoxycytidine). While the triphosphate form (5-Aza-dCTP) is the ultimate effector incorporated into DNA, the formation of the monophosphate by Deoxycytidine Kinase (dCK) is the rate-limiting step that dictates therapeutic efficacy and resistance profiles in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

This technical guide dissects the discovery history, the biochemistry of this critical conversion, and provides validated protocols for its synthesis and quantification, serving as a resource for researchers investigating hypomethylating agents (HMAs).

Historical Genesis: The Prague School

The discovery of 5-Aza-dCMP is inextricably linked to the synthesis of its parent nucleoside, 5-aza-2'-deoxycytidine. This history is not merely a timeline but a lesson in structural activity relationship (SAR) evolution.

-

1964 (The Foundation): Alois Pískala and František Šorm at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague first synthesized 5-azacytidine (the ribose analog). Their objective was to create cytostatic agents by replacing the carbon at the 5-position of the pyrimidine ring with nitrogen, creating a highly unstable triazine ring.

-

1968 (The Refinement): Recognizing that RNA incorporation (via 5-azacytidine) caused significant cytotoxicity, Šorm and Veselý synthesized the deoxyribose analog, 5-aza-2'-deoxycytidine . This modification directed the molecule specifically toward DNA, narrowing its focus to replication-dependent inhibition.

-

The Monophosphate Realization: Early pharmacokinetic studies in the 1970s revealed that resistance to these drugs was frequently correlated with a deficiency in specific kinase activity. It became evident that the parent drug was inert and that the monophosphate (5-Aza-dCMP) was the first and most difficult step in the activation cascade.

The Biochemistry of Activation: The Rate-Limiting Bottleneck[1]

The efficacy of Decitabine relies entirely on intracellular metabolism. The conversion of the nucleoside to 5-Aza-dCMP is the primary bottleneck.

Metabolic Pathway Visualization

The following diagram illustrates the cascade from prodrug to active DNA-incorporating agent, highlighting the critical role of dCK.[1]

Caption: The metabolic activation of Decitabine. The conversion to 5-Aza-dCMP by dCK (Red) is the rate-limiting checkpoint. Deamination (dotted lines) represents the primary clearance pathway.

Enzyme Kinetics and Resistance

-

Enzyme: Deoxycytidine Kinase (dCK).[2]

-

Substrate Specificity: dCK has a lower affinity for 5-aza-2'-deoxycytidine compared to the natural substrate deoxycytidine.

-

Clinical Implication: High expression of Cytidine Deaminase (CDA) or low expression of dCK results in a failure to accumulate the monophosphate pool. Consequently, intracellular 5-Aza-dCMP levels are often a more accurate predictor of drug sensitivity than plasma drug concentration.

Mechanism of Action: The Covalent Trap

5-Aza-dCMP is not a direct inhibitor. It must be processed to the triphosphate and incorporated into DNA.[3] However, the structural "trap" is inherent to the modified base itself.

-

Incorporation: 5-Aza-dCTP replaces dCTP during S-phase replication.

-

Recognition: DNA Methyltransferases (DNMTs) scan DNA and flip the modified cytosine out of the helix.

-

The Attack: The DNMT cysteine residue attacks the C6 position of the ring.

-

The Trap: In normal cytosine, a proton at C5 is released to resolve the bond. In 5-Aza-dCMP, the Nitrogen at C5 cannot accept the electron shift required to release the enzyme. The enzyme becomes covalently and irreversibly bound to the DNA.

Technical Protocols

As an application scientist, you may need to synthesize 5-Aza-dCMP for reference standards or quantify it in biological samples.

Protocol A: Enzymatic Synthesis of 5-Aza-dCMP

Use this protocol to generate high-purity 5-Aza-dCMP standards, avoiding the harsh conditions of chemical phosphorylation that degrade the triazine ring.

Reagents:

-

Recombinant human dCK (Deoxycytidine Kinase).

-

Substrate: 5-Aza-2'-deoxycytidine (10 mM).

-

Phosphate Donor: ATP (20 mM).

-

Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 2 mM DTT.

Workflow:

-

Reaction Assembly: Mix substrate and ATP in the reaction buffer on ice.

-

Initiation: Add dCK (0.5 µg/mL final concentration).

-

Incubation: Incubate at 37°C for 60 minutes. Note: Do not exceed 2 hours due to hydrolytic instability.

-

Termination: Quench with equal volume acetonitrile (ice-cold).

-

Purification: Centrifuge at 12,000 x g for 10 mins. Isolate supernatant.

-

Validation: Verify conversion via HPLC (C18 column, see below).

Protocol B: LC-MS/MS Quantification (Intracellular)

Use this for PK/PD studies to measure cellular uptake and activation.

System Setup:

-

Column: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide). Standard C18 retains polar monophosphates poorly.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Ammonia).

Step-by-Step:

-

Cell Lysis: Wash cells 3x with ice-cold PBS. Add 70% Methanol (-20°C). Vortex and incubate at -20°C for 1 hour.

-

Clarification: Centrifuge (15,000 x g, 4°C, 15 min). Collect supernatant.

-

Drying: Evaporate under nitrogen stream at ambient temperature. Do not heat.

-

Reconstitution: Reconstitute in Mobile Phase A.

-

Detection: MRM Mode (Negative Ion).

-

Precursor: 307.1 m/z (5-Aza-dCMP)

-

Product: 113.0 m/z (Phosphoribose moiety) or 75.0 m/z.

-

Stability and Handling Data

The defining chemical characteristic of 5-Aza-dCMP is the hydrolytic instability of the 5-azacytosine ring. The N-C bond at the 6-position is susceptible to nucleophilic attack by water.

Stability Profile Table:

| Parameter | Condition | Stability / Half-Life | Recommendation |

| pH Sensitivity | Acidic (pH < 5) | Rapid Degradation | Avoid acidic quenchers (e.g., TCA). |

| pH Sensitivity | Alkaline (pH > 8) | Moderate Stability | Preferred for LC-MS mobile phases. |

| Temperature | 37°C (Physiological) | T½ ~ 4-8 hours | Minimize incubation times. |

| Temperature | -20°C (Storage) | Stable for months | Store as lyophilized powder or in DMSO. |

| Solvent | Aqueous | Unstable | Prepare fresh immediately before use. |

Critical Handling Rule: Never store 5-Aza-dCMP or its parent drug in aqueous solution for >24 hours, even at 4°C. Ring opening results in formyl-derivatives that are biologically inactive and can confound HPLC data.

References

-

Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076.

-

Šorm, F., & Veselý, J. (1968). Effect of 5-aza-2'-deoxycytidine against leukemic and hemopoietic tissues in AKR mice. Neoplasma, 15(4), 339-343.

-

Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine). Seminars in Hematology, 42(3 Suppl 2), S9-16.

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13.

-

Derissen, E. J., et al. (2013). Concise Review: The Role of Deoxycytidine Kinase in Cytarabine and Gemcitabine Resistance. Stem Cells, 31(10), 2124-2130. (Mechanistic parallel for dCK activation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

5-Aza-2'-deoxycytidine 5'-Monophosphate: The Metabolic Pivot in Epigenetic Therapy

Topic: 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) Delivery Strategies & Prodrug Engineering Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers

Executive Summary: The Monophosphate Imperative

In the development of hypomethylating agents (HMAs) for myeloid malignancies, 5-Aza-2'-deoxycytidine (Decitabine) remains a cornerstone therapy.[1][2] However, its clinical efficacy is severely compromised by two pharmacokinetic failures: rapid systemic degradation by Cytidine Deaminase (CDA) and the development of resistance via the downregulation of Deoxycytidine Kinase (dCK).

This technical guide addresses the pharmacological imperative of targeting 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) . While Decitabine is the administered drug, 5-Aza-dCMP is the critical "gatekeeper" metabolite. Direct delivery of this monophosphate species—via phosphoramidate ("ProTide") prodrug strategies or dinucleotide carriers—offers a mechanism to bypass the dCK rate-limiting step and evade CDA inactivation.

This document details the mechanistic rationale, chemical engineering strategies, and validation protocols for developing prodrugs that deliver the 5-Aza-dCMP payload.

Mechanistic Foundation: The dCK Bottleneck & CDA Trap

To understand why 5-Aza-dCMP is the target, one must analyze the failure points of Decitabine.

The Activation Pathway (The dCK Bottleneck)

Decitabine is a prodrug in the metabolic sense.[3] Upon cellular entry via hENT1 transporters, it must be phosphorylated by Deoxycytidine Kinase (dCK) to form 5-Aza-dCMP.[4] This is the rate-limiting step.

-

Clinical Reality: Leukemic blasts often downregulate dCK expression to survive HMA therapy, rendering Decitabine ineffective regardless of the dose.

-

The Solution: Delivering a masked 5-Aza-dCMP derivative (a "Pronucleotide") bypasses dCK entirely, restoring potency in resistant cell lines.

The Degradation Pathway (The CDA Trap)

Concurrently, systemic Cytidine Deaminase (CDA) —abundant in the liver and plasma—rapidly deaminates the cytosine ring of Decitabine, converting it to inactive uridine derivatives.

-

Half-life: Decitabine has a plasma

of ~15–25 minutes.[3] -

The Solution: 5'-monophosphate modifications (like phosphoramidates) or 3'-linkages (like Guadecitabine) sterically hinder CDA access to the 4-amino group.

Pathway Visualization

The following diagram illustrates the "Metabolic Race" between activation and degradation, highlighting where Monophosphate Prodrugs intervene.

Caption: The "Metabolic Race." Decitabine relies on dCK (red node) for activation. 5-Aza-dCMP Prodrugs (green node) bypass this bottleneck and resist CDA degradation.

Engineering Strategies: Delivering the Monophosphate

Direct administration of 5-Aza-dCMP is futile because the negatively charged phosphate group prevents passive membrane diffusion. Two primary chemical strategies are employed to deliver this payload.[5][6][7]

Strategy A: Phosphoramidate "ProTides" (The McGuigan Approach)

This approach masks the phosphate group of 5-Aza-dCMP with lipophilic groups (usually an amino acid ester and an aryl group).[8]

-

Mechanism: The masked compound enters the cell via passive diffusion. Intracellular enzymes (Hint1 or AMI1) cleave the P-N bond, releasing free 5-Aza-dCMP.

-

Advantages:

-

dCK Independence: Activity is retained in dCK-deficient tumors.

-

CDA Resistance: The bulky 5'-modification sterically protects the cytosine ring from deamination.

-

Strategy B: Dinucleotide Prodrugs (The Guadecitabine Model)

While not a direct monophosphate delivery system, Guadecitabine (SGI-110) links Decitabine to Deoxyguanosine via a phosphodiester bond.[6]

-

Mechanism: It acts as a "reservoir." It is resistant to CDA.[9] In vivo, it is slowly cleaved by phosphodiesterases to release Decitabine, which then converts to 5-Aza-dCMP.

-

Distinction: Unlike ProTides, Guadecitabine still requires dCK for activation once cleaved.

Comparative Data: Decitabine vs. Prodrug Classes[10]

| Feature | Decitabine (Parent) | Guadecitabine (Dinucleotide) | 5-Aza-dCMP ProTide (Phosphoramidate) |

| Metabolic Target | Needs dCK | Needs dCK (after cleavage) | Bypasses dCK |

| CDA Stability | Poor ( | High (Resistant) | High (Steric Shielding) |

| Cellular Entry | hENT Transporter | Transporter/Endocytosis | Passive Diffusion |

| Primary Indication | MDS/AML | MDS/AML (Improved PK) | dCK-Resistant / Refractory AML |

Experimental Protocols

Protocol 4.1: Synthesis of 5-Aza-dCMP Phosphoramidate (ProTide)

Note: This protocol utilizes phosphorochloridate chemistry, standard in nucleotide prodrug synthesis.

Materials:

-

5-Aza-2'-deoxycytidine (dried in vacuo)

-

tert-Butylmagnesium chloride (

-BuMgCl) -

Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (Prepared reagent)

-

Anhydrous THF

Workflow:

-

Nucleoside Activation: Suspend 5-Aza-2'-deoxycytidine (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to 0°C.

-

Deprotonation: Add

-BuMgCl (1.0 M in THF, 2.0 eq) dropwise. Stir for 30 minutes. Causality: This selectively deprotonates the 5'-OH group, increasing its nucleophilicity without affecting the base amines significantly. -

Coupling: Add the phosphorochloridate reagent (2.5 eq) dissolved in THF dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Quench & Purification: Quench with saturated

. Extract with EtOAc. Purify via column chromatography (Silica gel, gradient MeOH in DCM). -

Validation:

-NMR should show two diastereomeric peaks around

Protocol 4.2: Enzymatic Stability Assay (CDA Resistance)

Objective: To quantify the resistance of the prodrug to deamination compared to Decitabine.

Reagents:

-

Recombinant Human Cytidine Deaminase (rhCDA).

-

PBS (pH 7.4).

-

HPLC System with UV detection (254 nm).

Step-by-Step:

-

Preparation: Prepare 100 µM solutions of Decitabine (Control) and 5-Aza-dCMP Prodrug in PBS.

-

Initiation: Add rhCDA (0.1 U/mL final concentration) to each vial at 37°C.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL of ice-cold Acetonitrile to precipitate the enzyme. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into HPLC.

-

Decitabine Peak: Will decrease rapidly.

-

Uridine Metabolite: Will appear at earlier retention time.

-

Prodrug Peak: Should remain stable (>80% remaining at 60 min).

-

Protocol 4.3: In Vitro Cytotoxicity in dCK-Deficient Lines

Objective: To prove the prodrug bypasses the dCK bottleneck.

Cell Lines:

-

HL-60 (WT): Wild-type AML line (Sensitive).

-

HL-60/dCK-: CRISPR-Cas9 knockout or resistant variant (Decitabine Resistant).

Workflow:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Treat with serial dilutions (0.01 µM to 100 µM) of Decitabine and the 5-Aza-dCMP Prodrug.

-

Incubate for 72 hours (allows for DNA incorporation and apoptosis induction).

-

Assess viability using MTS or CellTiter-Glo assay.

-

Data Interpretation:

-

Decitabine: High potency in WT (

), Loss of potency in dCK- ( -

Prodrug: Potency retained in both WT and dCK- (

should remain

-

Visualizing the Prodrug Activation

The following diagram details the intracellular activation mechanism of a Phosphoramidate Prodrug of 5-Aza-dCMP.

Caption: Intracellular activation of 5-Aza-dCMP ProTides. Note the bypass of Kinases; activation relies on Esterases and HINT1.

References

-

Momparler, R. L. (2005).[3] Pharmacology of 5-Aza-2'-deoxycytidine (decitabine).[1][2][3][5][10][11][12][13] Seminars in Hematology, 42(3 Suppl 2), S9–S16. Link

-

Derissen, E. J., et al. (2013). Concise Review: The Role of dCK in the Metabolism of Nucleoside Analogs. Clinical Pharmacology & Therapeutics. Link

-

Hamada, A., et al. (2019). Novel prodrugs of decitabine with greater metabolic stability and less toxicity.[5] Clinical Epigenetics, 11(1), 114. Link

-

McGuigan, C., et al. (2013). Phosphoramidate ProTides of the anticancer agent gemcitabine.[14][15] Journal of Medicinal Chemistry. (Note: Foundational chemistry for dCMP prodrugs). Link

-

Issa, J. P., et al. (2015). Phase 1 study of guadecitabine (SGI-110), a novel subcutaneous hypomethylating agent, in patients with acute myeloid leukemia or myelodysplastic syndromes.[9] The Lancet Oncology. Link

Sources

- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel prodrugs of decitabine with greater metabolic stability and less toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate and its 5'-triphosphate with deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (Decitabine) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells [frontiersin.org]

- 14. acs.figshare.com [acs.figshare.com]

- 15. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 5-Aza-2'-deoxycytidine 5'-Monophosphate

Abstract

5-Aza-2'-deoxycytidine, more commonly known as decitabine, is a cornerstone of epigenetic therapy, particularly for hematologic malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy hinges on its ability to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.[3][4] However, decitabine itself is a prodrug that requires intracellular activation. This guide provides a detailed examination of the cellular journey of decitabine, focusing on its uptake and the critical metabolic conversion starting from its initial phosphorylation to 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) and subsequent activation to its therapeutically active form. We will explore the key enzymes, transport mechanisms, and factors that influence its efficacy and contribute to drug resistance, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Epigenetic Promise of Decitabine

DNA methylation is a fundamental epigenetic mechanism that governs gene expression. In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to malignant transformation.[2] Decitabine, a nucleoside analog of deoxycytidine, reverses this process.[2][4] By incorporating into DNA, it traps DNMT enzymes, leading to their degradation and a passive, replication-dependent hypomethylation of the genome.[2][4] This can restore normal gene function, inducing cell differentiation, apoptosis, and cell cycle arrest in cancer cells.[2][3]

The clinical utility of decitabine is, however, constrained by its chemical instability and rapid inactivation in the body.[3][5][6] Understanding its cellular uptake and metabolic activation is therefore paramount for optimizing therapeutic strategies, overcoming resistance, and designing next-generation hypomethylating agents. This guide focuses specifically on the journey from the parent drug to its first phosphorylated state, 5-Aza-dCMP, a critical and often rate-limiting step in its mechanism of action.

Cellular Uptake: The Gateway to Activity

The journey of decitabine begins at the cell membrane. As a nucleoside analog, it cannot freely diffuse into the cell. Instead, it relies on specific protein channels.

Primary Transport Mechanism: Decitabine enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1) .[1][7] This transporter facilitates the movement of nucleosides down their concentration gradient, allowing for rapid equilibration between extracellular and intracellular compartments.[3] The expression level of hENT1 can therefore be a critical determinant of drug influx and, consequently, cellular sensitivity. Reduced expression of hENT1 is a known mechanism of resistance, as it limits the amount of decitabine available for intracellular activation.[1]

Intracellular Metabolism: The Activation Cascade

Once inside the cell, decitabine is a prodrug; it must be biochemically converted into its active form, 5-Aza-2'-deoxycytidine 5'-triphosphate (5-Aza-dCTP), to be incorporated into DNA.[1][2] This is a three-step phosphorylation process, and the initial conversion to the monophosphate form is the most critical.

Step 1: Monophosphorylation - The Rate-Limiting Step The first and rate-limiting step in decitabine's activation is the addition of a phosphate group, converting it to 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (DCK) .[1][7]

-

Causality: The activity of DCK is paramount for decitabine's efficacy. Low expression levels, inactivating mutations, or competitive inhibition of DCK can severely impair the production of 5-Aza-dCMP, leading to profound drug resistance.[1][8][9] In fact, DCK deficiency is one of the most well-characterized mechanisms of acquired resistance to decitabine.[9][10]

Step 2 & 3: Diphosphate and Triphosphate Formation Following its formation, 5-Aza-dCMP is further phosphorylated.

-

5-Aza-dCMP to 5-Aza-dCDP: This step is catalyzed by UMP/CMP kinase (CMPK) .[11][12]

-

5-Aza-dCDP to 5-Aza-dCTP: The final phosphorylation to the active triphosphate form is carried out by nucleoside diphosphate kinases (NDPKs) .[13]

The resulting 5-Aza-dCTP is now a substrate for DNA polymerase and can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3]

Competing Pathways: Inactivation and Degradation

The metabolic fate of decitabine is not solely linear towards activation. Several enzymes can divert it or its metabolites into inactive forms, representing another layer of regulation and a potential mechanism of resistance.

-

Cytidine Deaminase (CDA): This enzyme is highly expressed in the liver and gut and is responsible for the rapid systemic clearance of decitabine.[3][6] CDA deaminates decitabine into an inactive uridine derivative, preventing its therapeutic action.[1][14] A high ratio of CDA to DCK expression is associated with primary resistance to decitabine.[8]

-

dCMP Deaminase (DCTD): This enzyme specifically acts on the monophosphate form, converting 5-Aza-dCMP into an inactive derivative, 5-aza-dUMP.[11][15] This pathway directly competes with the phosphorylation cascade needed for activation.[11][16]

-

SAMHD1: The enzyme Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) can inactivate the active metabolite of decitabine. It is a triphosphohydrolase that hydrolyzes 5-Aza-dCTP, preventing its incorporation into DNA.[1][11] High SAMHD1 expression is correlated with poor clinical response.[1]

The balance between the activating kinase (DCK) and inactivating deaminases (CDA, DCTD) is a critical determinant of the intracellular concentration of active 5-Aza-dCTP and ultimately dictates the drug's therapeutic effect.[8]

Visualization of Decitabine's Metabolic Pathway

The following diagram illustrates the complex interplay of activation and inactivation pathways that determine the fate of decitabine within the cell.

Caption: Intracellular activation and inactivation pathways of Decitabine.

Experimental Methodologies

Studying the uptake and metabolism of decitabine requires a multi-faceted approach. Below are self-validating protocols for key experiments.

Protocol: Analysis of Intracellular Decitabine Metabolites by LC-MS/MS

This protocol provides a framework for quantifying the intracellular concentrations of decitabine and its key phosphorylated metabolites, including 5-Aza-dCMP and 5-Aza-dCTP.

-

Rationale: Direct measurement of the active triphosphate form (5-Aza-dCTP) provides the most relevant pharmacodynamic endpoint for assessing drug activation.[17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required to detect these low-abundance metabolites within a complex cellular matrix.[17][19][20]

Materials:

-

Cell culture medium, flasks, and reagents.

-

Decitabine (5-Aza-2'-deoxycytidine).

-

Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid.

-

Internal Standard (IS): A stable isotope-labeled version of decitabine (e.g., decitabine-¹⁵N₄).[21]

-

Cell lysis buffer (e.g., 70% Methanol with internal standard).

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC).[20][21]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., AML cell lines like MOLM-13 or SKM-1) at a density of 0.5 x 10⁶ cells/mL.

-

Treat cells with the desired concentration of decitabine (e.g., 0.1 - 5 µM) for a specified time (e.g., 4, 8, 24 hours). Include vehicle-only (e.g., DMSO) treated cells as a negative control.

-

Self-Validation: Ensure cell viability is >90% at the time of harvest using a method like Trypan Blue exclusion to ensure metabolite levels reflect a viable cell population.

-

-

Sample Collection and Extraction:

-

Harvest a known number of cells (e.g., 10 x 10⁶) by centrifugation at 300 x g for 5 minutes at 4°C.

-

Quickly wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

-

Immediately add 200 µL of ice-cold 70% methanol containing the internal standard to the cell pellet.

-

Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing the metabolites) to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of decitabine, 5-Aza-dCMP, and 5-Aza-dCTP.[17]

-

Instrumentation: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Chromatography: Use a column that provides good retention and separation of these polar analytes. A HILIC column may be preferable for retaining the highly polar phosphorylated species.[21]

-

Self-Validation: Prepare a calibration curve using standards of known concentrations spiked into a lysate from untreated cells.[18] Include quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.[18] The coefficient of variation for QC samples should be <20%.[17]

-

-

Data Analysis:

-

Calculate the concentration of each metabolite in the samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

-

Normalize the results to the number of cells used for extraction (e.g., report as pmol/10⁶ cells).[18]

-

Protocol: Assessing DCK and CDA Gene Expression by qRT-PCR

This protocol measures the mRNA expression levels of the key activating (DCK) and inactivating (CDA) enzymes.

-

Rationale: The ratio of CDA to DCK expression can be a predictive biomarker for primary resistance to decitabine.[8] Quantitative Real-Time PCR (qRT-PCR) is a standard, reliable method for quantifying gene expression levels.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Validated primers for DCK, CDA, and at least two housekeeping genes (e.g., GAPDH, ACTB).

Step-by-Step Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells as described in Protocol 5.1.

-

Harvest cells and extract total RNA according to the manufacturer's protocol.

-

Self-Validation: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

-

-

qPCR:

-

Set up qPCR reactions in triplicate for each gene (DCK, CDA, housekeeping genes) and each sample.

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Run the qPCR plate on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of DCK and CDA using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.

-

Compare the expression levels between sensitive and potentially resistant cell lines, or between pre-treatment and post-treatment samples.

-

Calculate the CDA/DCK expression ratio for each sample.

-

Visualization of Experimental Workflow

This diagram outlines the workflow for correlating decitabine metabolite levels with the expression of key metabolic enzymes.

Caption: Workflow for integrated analysis of decitabine metabolism.

Summary of Key Metabolic Parameters

The following table summarizes the critical enzymes involved in the uptake and metabolism of 5-Aza-2'-deoxycytidine. Understanding the function and relative activity of these proteins is essential for interpreting experimental results and predicting therapeutic response.

| Protein | Full Name | Function | Impact on Decitabine Efficacy | Reference |

| hENT1 | Human Equilibrative Nucleoside Transporter 1 | Cellular uptake of decitabine | Positive: Required for drug entry. Low expression causes resistance. | [1] |

| DCK | Deoxycytidine Kinase | Activation: Phosphorylates decitabine to 5-Aza-dCMP (rate-limiting step). | Positive: Essential for activation. Low activity or mutation causes resistance. | [1][9][16] |

| CMPK | UMP/CMP Kinase | Activation: Phosphorylates 5-Aza-dCMP to 5-Aza-dCDP. | Positive: Required for the second step of activation. | [11][12] |

| NDPK | Nucleoside Diphosphate Kinase | Activation: Phosphorylates 5-Aza-dCDP to 5-Aza-dCTP. | Positive: Required for the final activation step. | [13] |

| CDA | Cytidine Deaminase | Inactivation: Deaminates decitabine to an inactive form. | Negative: Major pathway for drug clearance and resistance. | [1][8][14] |

| DCTD | dCMP Deaminase | Inactivation: Deaminates 5-Aza-dCMP to an inactive form. | Negative: Competes directly with the activation pathway. | [11][16] |

| SAMHD1 | Sterile Alpha Motif and HD domain-containing protein 1 | Inactivation: Hydrolyzes the active 5-Aza-dCTP. | Negative: Reduces the pool of active drug available for DNA incorporation. | [1][11] |

Conclusion and Future Directions

The journey of 5-Aza-2'-deoxycytidine from an extracellular prodrug to an active DNMT inhibitor incorporated into the genome is a tightly regulated and complex process. The initial steps of cellular uptake via hENT1 and the rate-limiting phosphorylation to 5-Aza-2'-deoxycytidine 5'-Monophosphate by DCK are critical bottlenecks that dictate therapeutic success. Competing inactivation pathways, mediated by CDA, DCTD, and SAMHD1, further modulate the intracellular concentration of the active triphosphate metabolite.

A thorough understanding of this metabolic landscape is crucial for the rational design of clinical trials and the development of novel therapeutic strategies. Future research should focus on:

-

Biomarker Development: Refining the use of the CDA/DCK expression ratio and other metabolic markers to predict patient response and guide treatment selection.[8]

-

Combination Therapies: Exploring the use of CDA inhibitors, such as tetrahydrouridine, to protect decitabine from rapid degradation, thereby improving its oral bioavailability and therapeutic window.[6]

-

Prodrug Design: Developing novel prodrugs of decitabine or its monophosphate form that can bypass transport or initial phosphorylation limitations, potentially overcoming key resistance mechanisms.[22]

By continuing to dissect the intricate details of decitabine's cellular uptake and metabolism, the scientific community can work towards maximizing the clinical potential of this important epigenetic drug.

References

- Kantarjian, H., & Issa, J. P. (2006).

-

Patsnap. (2024, July 17). What is the mechanism of Decitabine?. Patsnap Synapse. Retrieved from [Link]

-

Liv Hospital. (2026, February 23). Decitabine. Liv Hospital. Retrieved from [Link]

-

Agrawal, K., et al. (2018). Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response. ResearchGate. Retrieved from [Link]

- Zheng, Y. Z., et al. (2022). Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease. Blood, 140(18), 1989-2004.

- Qin, T., et al. (2011). Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome. PLOS ONE, 6(8), e23372.

- Christman, J. K. (2002). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Oncogene, 21(35), 5483-5495.

- Spaan, W. J., et al. (1993). Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance. Leukemia, 7(7), 1005-1011.

- Lu, L. J., & Randerath, K. (1984). Long term instability and molecular mechanism of 5-azacytidine-induced DNA hypomethylation in normal and neoplastic tissues in vivo. Molecular Pharmacology, 26(3), 594-603.

- Horká, O., et al. (2024). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment. International Journal of Molecular Sciences, 25(11), 5786.

- Gnyszka, A., Jastrzebski, Z., & Flis, S. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996.

- Almqvist, H., et al. (2024). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.

- Momparler, R. L. (2005). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Cancer Letters, 224(2), 145-154.

- Fandy, T. E., et al. (2013). In vivo quantification of active decitabine-triphosphate metabolite: a novel pharmacoanalytical endpoint for optimization of hypomethylating therapy in acute myeloid leukemia. Leukemia, 27(1), 225-228.

- Fandy, T. E., et al. (2013). In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia. Leukemia, 27(1), 225-228.

- de la Cruz, M. J., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-182.

-

Ghamari, A., et al. (2023). Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity. bioRxiv. Retrieved from [Link]

- Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by Nucleophilic Addition of Bisulfite Ion. Journal of Pharmaceutical Sciences, 68(7), 822-826.

- Liu, Z., et al. (2007). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1687-1697.

-

Petela, N. J., et al. (2023). The dCMP deaminase DCTD and the E3 ligase TOPORS are central mediators of decitabine cytotoxicity. bioRxiv. Retrieved from [Link]

- El-Kilo, H., et al. (2023). Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine.

- Valis, K., et al. (2011). 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1. Nucleic Acids Research, 39(14), 5949-5959.

- Lavelle, D., et al. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 119(5), 1240-1247.

- Al-Sanea, M. M., et al. (2023). LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study.

- Rogge, M., et al. (2008). Pharmacokinetics of decitabine administered as a 3-h infusion to patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS). Cancer Chemotherapy and Pharmacology, 61(4), 681-686.

- Blum, W., & Klisovic, R. B. (2011). Pharmacokinetic evaluation of decitabine for the treatment of leukemia. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 481-491.

- Horká, O., et al. (2024). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment. International Journal of Molecular Sciences, 25(11), 5786.

- Sun, D., et al. (2014). Intestinal Absorption and Activation of Decitabine Amino Acid Ester Prodrugs Mediated by Peptide Transporter PEPT1 and Enterocyte Enzymes. Molecular Pharmaceutics, 11(8), 2737-2746.

- Côté, M., et al. (2023). PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS. Journal of Pharmacological and Toxicological Methods, 123, 107314.

- Van Rompay, A. R., et al. (2005). Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. Molecular Pharmacology, 67(3), 859-867.

-

Momparler, R. L. (2008). Metabolism of 5-aza-2′-deoxycytidine (5-AZA-CdR) and 5-azacytidine (5-AZA-CR). ResearchGate. Retrieved from [Link]

- Veselý, J., et al. (1977). Transformation and metabolic effects of 5-aza-2'-deoxycytidine in mice. Neoplasma, 24(5), 483-491.

- Corredoira, E., et al. (2018).

-

Schuebel, K. E., et al. (2005). Structure and metabolic activation of 5-azacytidine and 5-aza-2. ResearchGate. Retrieved from [Link]

- Bhalla, K., et al. (1990). Effect of deoxycytidine on the metabolism and cytotoxicity of 5-aza-2'-deoxycytidine and arabinosyl 5-azacytosine in normal and leukemic human myeloid progenitor cells. Leukemia, 4(11), 778-782.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. int.livhospital.com [int.livhospital.com]

- 5. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The dCMP deaminase DCTD and the E3 ligase TOPORS are central mediators of decitabine cytotoxicity | bioRxiv [biorxiv.org]

- 12. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vivo quantification of active decitabine-triphosphate metabolite: a novel pharmacoanalytical endpoint for optimization of hypomethylating therapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

determining optimal concentration of 5-Aza-2'-deoxycytidine 5'-Monophosphate for demethylation

Application Note: Strategic Optimization of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) for Epigenetic Reprogramming

Executive Summary

This guide addresses the technical challenges associated with 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) , the critical intermediate metabolite of the clinical drug Decitabine (5-Aza-CdR). While Decitabine is the standard administration form, 5-Aza-dCMP represents the "gatekeeper" molecule: it is the product of the rate-limiting enzyme Deoxycytidine Kinase (DCK) and the substrate for the inactivating enzyme dCMP Deaminase (DCTD).

Critical Technical Distinction: Direct addition of 5-Aza-dCMP to cell culture media is generally ineffective due to the high negative charge of the phosphate group preventing membrane permeability (unlike the nucleoside Decitabine). Therefore, this Application Note focuses on two distinct operational contexts:

-

Bioengineering/Drug Delivery: Optimizing "direct" concentration for liposomal/nanoparticle formulations to bypass DCK deficiency.

-

Metabolic Profiling: Quantifying intracellular 5-Aza-dCMP pools to determine the optimal dosing of the prodrug Decitabine.

Part 1: The Metabolic Landscape (Mechanism of Action)

To determine the optimal concentration, one must understand the metabolic flux. 5-Aza-dCMP is chemically unstable and metabolically vulnerable.

Key Pathway Dynamics:

-

Activation: Decitabine

5-Aza-dCMP (via DCK). Note: This is often downregulated in resistant tumors. -

Inactivation: 5-Aza-dCMP

5-Aza-dUMP (via DCTD). Note: This creates a useless metabolite. -

Action: 5-Aza-dCMP

5-Aza-dCTP

Figure 1: Metabolic fate of 5-Aza-dCMP.[1] The "Optimal Concentration" is the steady-state level of dCMP that saturates downstream kinases without succumbing to Deaminase (DCTD) or hydrolytic ring opening.

Part 2: Chemical Stability & Hydrolysis Assessment

5-Aza-dCMP contains a 1,3,5-triazine ring which is highly susceptible to hydrolytic cleavage in aqueous solutions, particularly at alkaline pH. Before biological testing, the stability window must be defined.

Protocol A: Hydrolytic Stability Determination (HPLC)

Objective: Establish the half-life (

Materials:

-

5-Aza-dCMP (Reference Standard, >98% purity).

-

HPLC System with UV detector (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Critical: Acidic/Neutral pH preserves stability).

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Preparation: Dissolve 5-Aza-dCMP to 1 mM in anhydrous DMSO (Stock).

-

Incubation: Spike stock into PBS (pH 7.4) and Cell Culture Media (pH 7.4) to a final concentration of 10 µM.

-

Sampling: Incubate at 37°C. Aliquot 50 µL at T=0, 1h, 4h, 8h, 12h, 24h.

-

Quenching: Immediately flash freeze samples or acidify to pH 4.0 with acetic acid to stop hydrolysis.

-

Analysis: Inject 10 µL onto HPLC.

-

Gradient: 0-5 min (0% B), 5-15 min (0-20% B).

-

Observation: Monitor the disappearance of the parent peak and appearance of ring-open products (formyl-biuret derivatives).

-

Data Analysis:

Plot

Part 3: Intracellular Concentration Optimization (LC-MS/MS)

If you are treating cells with Decitabine (prodrug) or a liposomal 5-Aza-dCMP formulation, you must verify the intracellular pool of the monophosphate.

Protocol B: Quantifying Intracellular 5-Aza-dCMP

Objective: Determine the external dose required to achieve the effective intracellular threshold (typically > 0.5 pmol/10⁶ cells).

Methodology:

-

Treatment: Treat cells (e.g., HCT116, HL-60) with a gradient of Decitabine (0.1, 0.5, 1.0, 5.0 µM) or Liposomal-dCMP.

-

Harvest: at 24 hours (peak accumulation).

-

Extraction (Critical Step):

-

Wash cells 3x with ice-cold PBS (removes extracellular drug).

-

Lyse in 70% Methanol (-20°C) . Do not use aqueous lysis buffers (accelerates hydrolysis).

-

Add Internal Standard: [¹³C, ¹⁵N]-dCMP.

-

Vortex and centrifuge at 15,000 x g for 15 min at 4°C.

-

-

LC-MS/MS Settings:

-

Mode: Negative Ion Electrospray (ESI-).

-

Transitions (MRM):

-

Precursor: 307.1 m/z (5-Aza-dCMP).

-

Product: 79.0 m/z (Phosphate) and 113.0 m/z (Sugar fragment).

-

-

-

Calculation: Normalize pmol of 5-Aza-dCMP to cell number or total protein.

Interpretation Table:

| Intracellular 5-Aza-dCMP (pmol/10⁶ cells) | Status | Recommendation |

| < 0.1 | Sub-therapeutic | Increase dose or check for DCK deficiency. |

| 0.5 - 2.0 | Optimal | Sufficient for DNA incorporation; minimal cytotoxicity. |

| > 5.0 | Cytotoxic | High risk of off-target DNA damage and cell cycle arrest (G2/M). |

Part 4: Functional Validation (Demethylation Assay)

The "optimal" concentration is ultimately defined by biological output: Global DNA Demethylation vs. Cytotoxicity.

Protocol C: The "Sweet Spot" Determination

Rationale: High concentrations of 5-Aza compounds cause covalent trapping of DNMTs, which creates bulky adducts leading to DNA damage and apoptosis before demethylation can occur. The goal is to deplete DNMT1 without killing the cell immediately.

Workflow:

-

Seeding: Plate cells at low density (20-30% confluence). 5-Aza requires cell division to incorporate.

-

Dosing: Apply calculated dose (from Part 3) daily. Note: 5-Aza-dCMP degrades rapidly; daily media change with fresh drug is mandatory.

-

Duration: Treat for 72 hours (approx. 2-3 doubling times).

-

Readout 1 (Toxicity): Trypan Blue or Annexin V flow cytometry. Target: >70% viability.

-

Readout 2 (Efficacy): LINE-1 Bisulfite Pyrosequencing (Global Methylation).

Optimization Matrix:

| Condition | Drug Concentration | Media Refresh | Outcome |

| Low | 0.05 µM | Daily | Partial demethylation; High viability. |

| Optimal | 0.1 - 0.5 µM | Daily | Maximal DNMT1 depletion; Viability >70%. |

| High | > 2.0 µM | Daily | High apoptosis (DNA damage response); "Cytotoxic" rather than "Epigenetic". |

References

-

Momparler, R. L. (2005). Pharmacology of 5-Aza-2'-deoxycytidine (decitabine).[1][2][3][4][5][6] Seminars in Hematology, 42(3 Suppl 2), S9–S16. Link

-

Beumer, J. H., et al. (2008). Concentrations of the DNA Methyltransferase Inhibitor 5-Aza-2'-deoxycytidine (Decitabine) in the Plasma and Urine of Patients. Clinical Cancer Research, 14(11). Link

-

Yoo, C. B., et al. (2007).[6] Delivery of 5-aza-2'-deoxycytidine to cells using oligodeoxynucleotides.[5][7] Cancer Research, 67(13), 6400–6408.[6] Link

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[1][3][5][6][8] International Journal of Cancer, 123(1), 8–13. Link

-

Derissen, E. J., et al. (2013). Concise Review: The Role of Uptake and Inactivation in the Mechanisms of Action of 5-Azacytidine and Decitabine. The Oncologist, 18(12). Link

Appendix: Troubleshooting Guide

-

Problem: High degradation rate of 5-Aza-dCMP in stock solution.

-

Solution: Store stocks in anhydrous DMSO at -80°C. Never store in aqueous buffer. Thaw immediately before use.

-

-

Problem: No demethylation observed despite high dosage.

-

Solution: Check DCK expression levels (Western Blot). If DCK is low, the cell cannot convert Decitabine to 5-Aza-dCMP. Consider using a liposomal delivery system for direct dCMP entry.

-

-

Problem: High cytotoxicity.

-

Solution: The concentration is too high, causing DNA double-strand breaks (via DNMT adducts) rather than just hypomethylation. Reduce dose and extend treatment time (e.g., 5 days at 100 nM).

-

Sources

- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Delivery of 5-aza-2'-deoxycytidine to cells using oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

Application Note: Quantitative Strategies for Monitoring DNA Demethylation Efficacy

Abstract

Therapeutic induction of DNA demethylation (e.g., via DNMT inhibitors like 5-azacytidine or decitabine) requires rigorous quantification to validate efficacy. However, standard quantification methods often fail to distinguish between passive dilution of methylation (replication-dependent) and active demethylation (TET-mediated conversion to 5-hmC). This Application Note outlines a multi-tiered analytical workflow—ranging from global screening to base-resolution mapping—designed to provide absolute quantification of demethylation events. We prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for global assessment and oxidative bisulfite sequencing (oxBS) for distinguishing active intermediates.

Section 1: Global Demethylation Assessment (Screening Phase)

Before investing in expensive sequencing runs, researchers must determine the magnitude of global demethylation induced by the treatment.

The Gold Standard: LC-MS/MS

While ELISA-based colorimetric assays are common for high-throughput screening, they suffer from antibody cross-reactivity and high inter-assay variability (CV > 15%). For drug development, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the mandatory standard for absolute quantification. It detects the molar ratio of 5-mC to total Cytosine (C) without bias from sequence density.

Protocol: LC-MS/MS Global Quantification

-

Principle: Genomic DNA is enzymatically hydrolyzed into individual nucleosides.[1][2] These are separated by hydrophobicity (LC) and identified by mass-to-charge ratio (MS).[3]

Step-by-Step Workflow:

-

gDNA Extraction: Extract DNA using a column-based kit (e.g., DNeasy). Crucial: Avoid phenol-chloroform as trace phenol interferes with ionization.

-

Hydrolysis:

-

Mix 1 µg gDNA with DNA Degradase Plus (Zymo Research) or a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.

-

Incubate at 37°C for 2–4 hours.

-

QC Check: Run 1 µL on a gel; a smear indicates incomplete digestion. Complete digestion yields no visible bands.

-

-

Filtration: Pass hydrolysate through a 0.22 µm filter to remove enzymes.

-

LC Separation: Inject onto a C18 Reverse-Phase column.

-

Mobile Phase: 0.1% Formic acid in Water (A) vs. Acetonitrile (B).

-

5-mC elutes slightly later than C due to the methyl group's hydrophobicity.

-

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

-

Monitor transitions: dC (

) and 5-mdC (

-

-

Calculation:

Workflow Visualization

The following diagram illustrates the decision logic and workflow for global quantification.

Figure 1: Workflow for Global Methylation Quantification. LC-MS/MS provides absolute quantification, whereas ELISA serves as a rapid proxy.

Section 2: Locus-Specific Validation (Targeted Phase)

Global metrics often mask gene-specific changes. To validate that a drug reactivated a specific tumor suppressor (e.g., p16 or BRCA1), Bisulfite Pyrosequencing is the required method. Unlike standard Sanger sequencing (which is qualitative), Pyrosequencing provides a precise percentage of methylation at each CpG site within the amplicon.[4]

The Bisulfite Conversion Challenge

The accuracy of this step relies entirely on the conversion efficiency. Sodium bisulfite deaminates unmethylated Cytosine to Uracil.[5][6][7][8] Methylated Cytosine (5-mC) is protected.[6][9][10]

-

Critical Control: You must include a "Non-CpG Cytosine" in your analysis window. If a C not followed by a G is read as a C, the conversion failed (false positive methylation).

Protocol: Bisulfite Pyrosequencing

-

Bisulfite Conversion:

-

Input: 200–500 ng gDNA.

-

Reagent: Sodium Bisulfite (pH 5.0).

-

Cycle: 98°C (denature) / 64°C (sulfonation) x 2 hours.

-

Desulfonation: Alkaline treatment to complete the Uracil conversion.

-

-

PCR Amplification:

-

Design primers for the converted sequence (Ts instead of Cs).

-

One primer must be Biotinylated (usually the reverse primer).

-

-

Strand Isolation:

-

Bind PCR product to Streptavidin-Sepharose beads.

-

Wash with NaOH to denature and remove the non-biotinylated strand.

-

-

Pyrosequencing Run:

Section 3: Distinguishing Active vs. Passive Demethylation

Standard bisulfite sequencing cannot distinguish between 5-mC and 5-hmC (5-hydroxymethylcytosine).[6][7][8][9][12] Both resist deamination and read as "C".[13] This is a critical blind spot when studying TET-pathway activators (e.g., Vitamin C) or IDH mutant inhibitors.

To quantify active demethylation (accumulation of 5-hmC), Oxidative Bisulfite Sequencing (oxBS) is required.[12]

The oxBS Logic

-

Run 1 (Standard BS): Detects 5-mC + 5-hmC .

-

Run 2 (Oxidative BS): Chemical oxidation (KRuO4) converts 5-hmC to 5-formylcytosine (5-fC).[13] 5-fC is not protected from bisulfite and converts to Uracil. Therefore, oxBS detects only 5-mC .

-

Calculation:

.

Comparative Workflow Diagram

Figure 2: Differential logic of oxBS-seq. Standard bisulfite conflates 5-mC and 5-hmC.[8][12][13][14] Oxidative treatment renders 5-hmC sensitive to deamination, allowing its subtraction.

Section 4: Method Selection & Data Summary

The choice of method depends on the granularity required. Use the table below to select the appropriate protocol for your drug development stage.

| Feature | LC-MS/MS | Pyrosequencing | EPIC Arrays | WGBS | oxBS-seq |

| Scope | Global (Genome-wide Avg) | Locus-Specific (<100bp) | Genome-wide (850k sites) | Whole Genome | Whole Genome/Locus |

| Resolution | Total Molar Ratio | Single Base | Single Base | Single Base | Single Base |

| Distinguishes 5-hmC? | Yes (Distinct Peak) | No (Reads as 5-mC) | No | No | Yes |

| Throughput | High (20 mins/sample) | Medium (96-well) | High | Low | Low |

| Cost | $ | ||||

| Input DNA | >500 ng | >200 ng | >250 ng | >1 µg | >1 µg |

| Primary Use | Drug Screening (Potency) | Target Validation | Biomarker Discovery | Discovery | Mechanism of Action |

References

-

Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. Link

-

Lisanti, S., et al. (2013). Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues.[15] PLoS One. Link

-

Zymo Research. DNA Degradase Plus™ Protocol for LC-MS Analysis.[1] Link

-

Qiagen. Pyrosequencing Technology: The Gold Standard for DNA Methylation Analysis. Link

-

EpiGenie. Oxidative Bisulfite Sequencing (oxBS-seq) Method Overview. Link

Sources

- 1. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]

- 2. epigentek.com [epigentek.com]

- 3. longdom.org [longdom.org]

- 4. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 5. DNA Methylation Analysis [qiagen.com]

- 6. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 7. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 8. oxBS-seq - CD Genomics [cd-genomics.com]

- 9. neb.com [neb.com]

- 10. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Bisulfite Sequencing (oxBS-seq) Service, Bisulfite Sequencing Service | CD BioSciences [epigenhub.com]

- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]

- 14. epigenie.com [epigenie.com]

- 15. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]

Application Note: Epigenetic Modulation using 5-Aza-2'-deoxycytidine 5'-Monophosphate

This Application Note and Protocol guide is designed for researchers investigating epigenetic modulation, specifically focusing on the use of 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP) .

Important Distinction: While 5-Aza-2'-deoxycytidine (Decitabine) is the standard nucleoside used in cell culture, the 5'-Monophosphate form (5-Aza-dCMP) represents the first active metabolite. Its direct use is specialized, often employed to bypass metabolic bottlenecks (like Deoxycytidine Kinase deficiency) or in specific delivery system research (e.g., liposomes). This guide addresses the specific handling and application of the Monophosphate form, while referencing standard Decitabine protocols where comparative baselines are necessary.

Part 1: Mechanism & Technical Rationale

The Biological Imperative

DNA hypermethylation at CpG islands in promoter regions is a hallmark of tumor suppressor gene silencing in oncology. 5-Aza-2'-deoxycytidine (Decitabine) acts as a hypomethylating agent.[1] However, its efficacy relies on cellular uptake (via hENT1 transporters) and intracellular phosphorylation by Deoxycytidine Kinase (dCK) .

Why use 5-Aza-dCMP directly?

-

Bypassing dCK: In dCK-deficient resistant tumor lines, Decitabine is ineffective. Delivering 5-Aza-dCMP directly bypasses this rate-limiting step.

-

Metabolic Specificity: It allows the study of downstream metabolic bottlenecks, such as inactivation by dCMP Deaminase (DCTD) .

-

Delivery Research: It is a primary candidate for liposomal or nanoparticle encapsulation studies due to its charge and stability profile compared to the nucleoside.

Mechanism of Action Pathway

The following diagram illustrates the metabolic activation pathway and where 5-Aza-dCMP enters the cascade compared to the standard nucleoside.

Figure 1: Metabolic activation of 5-Aza-dCMP.[2][3][4] Direct use of the monophosphate bypasses the dCK rate-limiting step but requires assisted delivery (e.g., transfection) to cross the cell membrane due to its negative charge.

Part 2: Experimental Protocols

Reagent Preparation & Stability (Critical)

5-Aza compounds are notoriously unstable in aqueous solutions due to the hydrolysis of the triazine ring.

-

Solvent: Dissolve 5-Aza-dCMP in sterile, anhydrous DMSO or PBS (pH 7.4) immediately prior to use.

-

Note: DMSO stock (10-50 mM) is preferred for stability if freezing is necessary, but aqueous solutions must be used within hours.

-

-

Storage: Lyophilized powder should be stored at -20°C or -80°C with desiccant.

-

Handling: Keep on ice at all times during preparation.

Protocol A: Intracellular Delivery (Transfection/Lipofection)

Rationale: Unlike Decitabine, 5-Aza-dCMP is a charged nucleotide and will not passively diffuse through cell membranes efficiently. Simple addition to media often yields poor results unless concentrations are extremely high. Lipid-mediated delivery is recommended.

Materials:

-

Target Cells (e.g., HCT116, HL-60)

-

5-Aza-dCMP (Reconstituted in PBS)

-

Transfection Reagent (e.g., Lipofectamine, DOTAP, or specialized nucleotide delivery reagent)

-

Opti-MEM Reduced Serum Medium

Workflow:

-

Seeding: Plate cells to reach 50-60% confluency on the day of treatment. (Low confluency is vital as incorporation requires DNA replication/cell division).

-

Complex Formation:

-

Tube A: Dilute 5-Aza-dCMP in Opti-MEM. Target final well concentration: 0.5 µM – 5 µM (Optimization required).

-

Tube B: Dilute Transfection Reagent in Opti-MEM according to manufacturer instructions.

-

Combine A and B, incubate for 15-20 mins at room temperature to form liposomes.

-

-

Treatment: Add complexes to cells.

-

Duration: Incubate for 48 to 72 hours .

-

Crucial Step: Media should be refreshed every 24 hours with freshly prepared drug complexes if the compound stability is a concern, though lipid complexes often protect the payload.

-

Note: For demethylation to occur, cells must undergo at least 2 doubling times.

-

Protocol B: Gene Expression Analysis (RT-qPCR)

To validate the activity of 5-Aza-dCMP, measure the re-expression of a known epigenetically silenced tumor suppressor (e.g., p16/CDKN2A, MLH1, or TIMP3).

Step 1: RNA Extraction

-

Harvest cells using TRIzol or silica-column kits.

-

Perform on-column DNase I digestion to remove genomic DNA (critical as 5-Aza-dCMP might interfere with PCR if carried over, though unlikely after extraction).

Step 2: cDNA Synthesis

-

Reverse transcribe 1 µg of total RNA using High-Capacity cDNA Reverse Transcription Kit.

Step 3: Quantitative PCR (qPCR)

-

Target: Epigenetically silenced gene (e.g., p16).[5]

-